Cas no 1780606-71-4 (9,9-difluoro-3-azabicyclo3.3.1nonane hydrochloride)

9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride is a fluorinated bicyclic amine derivative with significant utility in pharmaceutical and agrochemical research. The incorporation of two fluorine atoms at the 9-position enhances its metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery. The rigid bicyclic structure provides conformational constraint, which can improve binding affinity and selectivity in target interactions. As a hydrochloride salt, it offers improved solubility and handling properties. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its unique structural and electronic characteristics. Its synthetic versatility further supports its application in medicinal chemistry.
9,9-difluoro-3-azabicyclo3.3.1nonane hydrochloride structure
1780606-71-4 structure
Product Name:9,9-difluoro-3-azabicyclo3.3.1nonane hydrochloride
CAS No:1780606-71-4
MF:C8H14ClF2N
MW:197.6533
MDL:MFCD32711448
CID:5051563
PubChem ID:105451190
Update Time:2025-10-31

9,9-difluoro-3-azabicyclo3.3.1nonane hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride
    • 9,9-difluoro-3-azabicyclo3.3.1nonane hydrochloride
    • 9,9-difluoro-3-azabicyclo[3.3.1]nonane HCl
    • F93853
    • EN300-27112802
    • MFCD32711448
    • 1780606-71-4
    • 9,9-difluoro-3-azabicyclo[3.3.1]nonane;hydrochloride
    • Z2733346662
    • MDL: MFCD32711448
    • Inchi: 1S/C8H13F2N.ClH/c9-8(10)6-2-1-3-7(8)5-11-4-6;/h6-7,11H,1-5H2;1H
    • InChI Key: RYSWCKKQRYOZNT-UHFFFAOYSA-N
    • SMILES: Cl[H].FC1(C2([H])C([H])([H])N([H])C([H])([H])C1([H])C([H])([H])C([H])([H])C2([H])[H])F

Computed Properties

  • Exact Mass: 197.0782835 g/mol
  • Monoisotopic Mass: 197.0782835 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 144
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • Molecular Weight: 197.65

9,9-difluoro-3-azabicyclo3.3.1nonane hydrochloride Pricemore >>

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9,9-difluoro-3-azabicyclo3.3.1nonane hydrochloride Related Literature

Additional information on 9,9-difluoro-3-azabicyclo3.3.1nonane hydrochloride

Introduction to 9,9-difluoro-3-azabicyclo[3.3.1]nonane hydrochloride (CAS No. 1780606-71-4)

9,9-difluoro-3-azabicyclo[3.3.1]nonane hydrochloride, identified by the CAS number 1780606-71-4, is a fluorinated azabicyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a bicyclic structure incorporating a nitrogen atom, which often confers unique steric and electronic properties conducive to biological activity. The presence of fluorine atoms at the 9,9-difluoro positions further enhances its potential as a pharmacophore, influencing both metabolic stability and binding affinity to biological targets.

The bicyclo[3.3.1]nonane scaffold is a cyclic hydrocarbon with three rings, featuring a nitrogen-containing bridgehead, which is known for its rigid conformational framework. This structural motif is often exploited in drug design due to its ability to mimic natural product scaffolds and provide optimal positioning of functional groups relative to biological targets. The introduction of fluorine atoms into this system not only modifies electronic properties but also introduces lipophilicity and metabolic resistance, key factors in the development of long-acting therapeutics.

In recent years, there has been a surge in interest regarding fluorinated heterocycles as building blocks for novel therapeutic agents. The hydrochloride salt form of this compound enhances its solubility and stability, making it more amenable for formulation into pharmaceutical products. This salt form is particularly relevant in drug development, where solubility is a critical parameter for oral bioavailability and intravenous administration.

One of the most compelling aspects of 9,9-difluoro-3-azabicyclo[3.3.1]nonane hydrochloride is its potential application in the design of small-molecule inhibitors targeting enzyme-catalyzed reactions. The unique steric environment created by the bicyclic structure, combined with the electron-withdrawing effect of the fluorine atoms, allows for precise tuning of binding interactions with proteins such as kinases and proteases. These enzymes are frequently implicated in disease pathways, making them prime targets for therapeutic intervention.

Recent studies have highlighted the utility of fluorinated azabicycloalkanes in modulating enzyme activity through both enthalpic and entropic contributions to binding free energy. The rigid framework of the bicyclo[3.3.1]nonane core ensures that substituents are held in an optimal orientation relative to the active site of target enzymes, while the fluorine atoms contribute to favorable interactions through halogen bonding or dipole-dipole interactions. This combination has led to the discovery of several high-affinity inhibitors with promising preclinical profiles.

The incorporation of nitrogen into the bicyclic system also opens avenues for further derivatization, allowing chemists to explore diverse chemical space while maintaining the core pharmacophoric features. For instance, functionalization at the bridgehead nitrogen or other positions on the ring system can introduce additional hydrogen bonding or hydrophobic interactions, fine-tuning binding properties for specific biological targets.

From a synthetic chemistry perspective, 9,9-difluoro-3-azabicyclo[3.3.1]nonane hydrochloride represents an excellent example of how structural complexity can be harnessed to develop molecules with tailored biological activities. The synthesis involves multi-step processes that often require advanced catalytic methods and protective group strategies to ensure regioselectivity and high yields. Recent advances in transition-metal catalysis have enabled more efficient routes to complex bicyclic systems, reducing synthetic challenges and improving scalability for industrial applications.

The pharmacological evaluation of this compound has revealed intriguing properties that position it as a lead candidate for further development in therapeutic areas such as oncology and inflammation management. Preclinical studies have demonstrated that derivatives of this scaffold exhibit inhibitory effects on key signaling pathways involved in cancer progression and inflammatory responses. The ability to modulate these pathways without significant off-target effects is a hallmark of well-designed small-molecule drugs.

Moreover, the stability imparted by the fluorine atoms makes this compound resistant to metabolic degradation by cytochrome P450 enzymes, a common challenge encountered in drug development. This metabolic resilience translates into longer half-lives and improved bioavailability, which are critical factors for patient compliance and therapeutic efficacy.

The growing body of literature on fluorinated azabicycloalkanes underscores their potential as versatile tools in medicinal chemistry. Researchers are increasingly leveraging computational methods such as molecular docking and quantum mechanical calculations to predict binding affinities and optimize lead structures before experimental validation. These computational approaches have accelerated the discovery process significantly.

In conclusion,9,9-difluoro-3-azabicyclo[3.3.1]nonane hydrochloride (CAS No. 1780606-71-4) stands out as a promising candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic domains including oncology,inflammation management,and other areas where enzyme inhibition plays a pivotal role,pharmacophore design,structure activity relationship (SAR) optimization,synthetic methodologies,and computational drug design continue to drive innovation in this field,medicinal chemistry,and biotechnology advancements promise even more exciting developments based on this intriguing scaffold.

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